5alpha-Cholestan-3-one

Genotoxicity Colon Cancer Risk Assessment Fecal Steroid Screening

5alpha-Cholestan-3-one (CAS 26264-62-0, also designated 566-88-1 for the specific 5α-epimer), systematically named (8R,9S,10S,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one, is a 3-oxo-5α-steroid of the cholestane class. It functions endogenously as a mammalian metabolite and an intermediate in cholesterol catabolism, where it is formed via 5α-reduction of cholest-4-en-3-one by cholestenone 5α-reductase (EC 1.3.1.22).

Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
CAS No. 26264-62-0
Cat. No. B7797035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Cholestan-3-one
CAS26264-62-0
Molecular FormulaC27H46O
Molecular Weight386.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyPESKGJQREUXSRR-UXIWKSIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5alpha-Cholestan-3-one (CAS 26264-62-0): A 3-Oxo-5alpha-Steroid Intermediate for Cholesterol Metabolism Research and Analytical Reference Procurement


5alpha-Cholestan-3-one (CAS 26264-62-0, also designated 566-88-1 for the specific 5α-epimer), systematically named (8R,9S,10S,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one, is a 3-oxo-5α-steroid of the cholestane class. It functions endogenously as a mammalian metabolite and an intermediate in cholesterol catabolism, where it is formed via 5α-reduction of cholest-4-en-3-one by cholestenone 5α-reductase (EC 1.3.1.22) [1]. Unlike the unsaturated cholestenones (e.g., cholest-4-en-3-one) and the 5β-epimer (5β-cholestan-3-one), the saturated 5α-configuration confers distinct substrate specificity toward 3β-hydroxysteroid dehydrogenases [2]. The compound is a white crystalline solid with a molecular formula of C27H46O, a molecular weight of 386.65 g/mol, a melting point of 127–131 °C, and an optical rotation of +43° (c=1, chloroform); it is practically insoluble in water but freely soluble in ethanol (≥60 mg/mL at 25 °C) .

Why 3-Oxosteroid Interchangeability Is Not Supported: Critical Differences in Enzyme Specificity, Genotoxic Profile, and Biophysical Behavior of 5alpha-Cholestan-3-one


Within the 3-oxocholestane family, the saturated 5α-steroid 5α-cholestan-3-one is often conflated with its unsaturated analog cholest-4-en-3-one, its 5β-epimer 5β-cholestan-3-one, or the related fecal sterol coprostanol. However, substitution is precluded by experimentally verified differences at three levels: (i) enzymatic substrate selectivity—rat liver microsomal 3β-hydroxysteroid dehydrogenase reduces 5α-cholestan-3-one but not cholest-4-en-3-one, cholest-5-en-3-one, or 5β-cholestan-3-one [1]; (ii) genotoxicological divergence—cholest-4-en-3-one induces sister chromatid exchanges (SCE) in murine colonic epithelium, whereas 5α-cholestan-3-one does not induce SCE even at the maximum feasible dose [2]; and (iii) differential biophysical interactions with phospholipid bilayers compared to 5-cholesten analogs, as demonstrated by DSC and FTIR spectroscopy [3]. These data demonstrate that procurement of a specific 3-oxosteroid must be guided by the experimental endpoint, not by class membership.

Quantitative Differentiation Evidence for 5alpha-Cholestan-3-one: Head-to-Head Comparisons Against Cholest-4-en-3-one, 5beta-Cholestan-3-one, and Other Cholesterol-Derived Oxysterols


Absence of Genotoxicity: 5alpha-Cholestan-3-one Does Not Induce Sister Chromatid Exchanges, in Contrast to Cholest-4-en-3-one

In a direct comparative genotoxicity study, cholest-4-en-3-one (4-cholesten-3-one) induced sister chromatid exchanges (SCE) in murine colonic epithelium. In the same assay system, 5alpha-cholestan-3-one did not induce SCE even at the maximum feasible dose, representing a qualitative difference in genotoxic potential between the two fecal steroids [1]. The authors concluded that cholest-4-en-3-one is more likely to be a significant factor in human colon cancer etiology than the 5α-analog.

Genotoxicity Colon Cancer Risk Assessment Fecal Steroid Screening

Exclusive Substrate Specificity: 5alpha-Cholestan-3-one Is Reduced by Rat Liver 3beta-Hydroxysteroid Dehydrogenase, Whereas 5beta-Cholestan-3-one and Cholestenones Are Not

Rat liver microsomal 3β-hydroxysteroid dehydrogenase catalyzes the NADPH-dependent reduction of 5α-cholestan-3-one to 5α-cholestan-3β-ol with a 3β-ol:3α-ol product ratio of approximately 10:1. Critically, the same microsomal preparations did not reduce the 3-keto groups of cholest-4-en-3-one, cholest-5-en-3-one, or 5β-cholestan-3-one to their corresponding 3β-hydroxy compounds [1]. This establishes that the saturated A-ring with 5α-configuration is a structural prerequisite for substrate recognition by this key enzyme in the cholestanol biosynthetic pathway.

Enzyme Specificity Cholestanol Biosynthesis Steroid Metabolism

Potentiation of Epinephrine-Induced Lipolysis: 5alpha-Cholestan-3-one (Coprostanone) Ranks Among the Most Potent Cholesterol-Derived Oxysterols

Among three cholesterol-derived oxysterols tested for potentiation of epinephrine-induced lipolysis in intact rat adipocytes, the relative potency followed the rank order: cholestanone ≥ coprostanone > cholestanol, with cholesterol itself showing no activity [1]. Coprostanone (5α-cholestan-3-one) demonstrated potentiation comparable to or slightly lower than cholestanone (the mixture or cholest-4-en-3-one), but substantially greater than cholestanol (5α-cholestan-3β-ol). This rank order establishes coprostanone as one of the most efficacious oxysterols for amplifying β-adrenoceptor-mediated lipolytic signaling.

Lipolysis Adipocyte Biology Oxysterol Pharmacology

Biomarker Elevation in Cerebrotendinous Xanthomatosis: 5alpha-Cholestan-3-one as a Disease-Specific Metabolic Intermediate

5α-Cholestan-3-one is a metabolic intermediate that is specifically elevated in patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder of bile acid synthesis caused by defective sterol 27-hydroxylase (CYP27A1) [1]. Unlike cholestanol, which accumulates in CTX due to alternative pathway shunting, 5α-cholestan-3-one elevation directly reflects the block in the primary bile acid biosynthetic pathway at the step upstream of 27-hydroxylation. This compound is not elevated in other common hypercholesterolemic conditions, providing disease-state specificity as a biomarker.

Cerebrotendinous Xanthomatosis Metabolic Biomarker Cholesterol Metabolism Disorder

Differential Hydrogenation Stereochemistry: 5alpha-Cholestan-3-one vs. 5beta-Cholestan-3-one Under Urushibara Catalysis

Catalytic hydrogenation of 5α-cholestan-3-ones with Urushibara nickel A catalyst in cyclohexane yielded a distinct preponderance of unstable axial 3α-ols (product ratios of axial alcohols decreased with increasing solvent polarity), whereas conversion of 5β-cholestan-3-one to the corresponding axial 3β-ol was most successfully attained by hydrogenation catalyzed by Urushibara cobalt A catalyst in methanol [1]. For 3-oxo-5α-steroids, the cobalt catalyst was less selective for axial alcohol formation, highlighting a fundamental stereoelectronic difference between the 5α and 5β ring junctions that dictates both catalyst selection and product distribution in stereocontrolled reductions.

Stereoselective Synthesis Catalytic Hydrogenation Steroid Chemistry

Membrane Biophysics: 5alpha-Cholestan-3-one Differentially Modulates Phospholipid Bilayer Phase Behavior Compared to 5-Cholesten Analogs

A DSC and FTIR spectroscopic study comparing the effects of coprostan-3-one (5α-cholestan-3-one) and its 5-cholesten (unsaturated) analogues on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine (DPPC) bilayer membranes revealed that saturation of the steroid nucleus significantly alters membrane interactions [1]. The saturated 5α-cholestan-3-one differentially affected the main phase transition temperature (Tm) and acyl chain conformational ordering of DPPC compared to cholest-4-en-3-one, consistent with the absence of the Δ4 double bond altering the compound's insertion geometry and condensing effect within the bilayer.

Membrane Biophysics DSC FTIR Spectroscopy Lipid Bilayer

Optimal Procurement and Application Scenarios for 5alpha-Cholestan-3-one Based on Peer-Reviewed Quantitative Evidence


Enzymatic Assays for Cholestanol Biosynthesis: Exclusive Substrate for 5alpha-Cholestan-3-one Reductase Studies

In enzymology research focused on the terminal step of cholestanol biosynthesis, 5α-cholestan-3-one is the only 3-oxosteroid substrate accepted by rat liver microsomal 3β-hydroxysteroid dehydrogenase, as cholest-4-en-3-one, cholest-5-en-3-one, and 5β-cholestan-3-one are not reduced [1]. Researchers should procure 5α-cholestan-3-one specifically (not generic 'cholestanone' mixtures) to ensure substrate activity in NADPH-dependent reductase assays, where a 10:1 3β-ol:3α-ol product ratio is expected.

Colon Cancer Risk Biomarker Studies: Non-Genotoxic Fecal Sterol Standard for Comparative Genotoxicity Screening

For laboratories screening fecal sterols as potential colon cancer risk factors, 5α-cholestan-3-one serves as a critical negative control because, unlike cholest-4-en-3-one, it does not induce sister chromatid exchanges in murine colonic epithelium even at the maximum feasible dose [2]. Procurement of high-purity 5α-cholestan-3-one (>97%) enables its use as a non-genotoxic comparator in in vitro genotoxicity panels alongside cholest-4-en-3-one and other fecal oxysterols.

Adipocyte Lipolysis Signaling Research: High-Potency Oxysterol Without Confounding Genotoxicity

Investigators studying oxysterol modulation of β-adrenoceptor-mediated lipolysis can utilize 5α-cholestan-3-one (coprostanone) as a high-potency agent, with relative efficacy comparable to cholestanone but substantially greater than cholestanol [3]. This compound is particularly suited for in vitro adipocyte signaling experiments where the genotoxic profile of cholest-4-en-3-one precludes its use. Solubility of ≥60 mg/mL in ethanol facilitates preparation of stock solutions for cell-based assays.

Stereoselective Steroid Synthesis: Defined Starting Material for Axial 3-Alcohol Preparation

For synthetic chemistry laboratories requiring stereocontrolled access to axial 3α-alcohols, 5α-cholestan-3-one hydrogenation with Urushibara nickel A in cyclohexane yields a preponderance of axial 3α-ol, whereas the 5β-epimer requires cobalt catalysis in methanol for axial 3β-ol formation [4]. The 5α-configuration therefore determines the optimal synthetic route and anticipated stereochemical outcome, making procurement of the correct epimer essential for synthetic planning.

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